![molecular formula C10H15Br B14630617 (1R,5S)-2-(bromomethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene CAS No. 55527-89-4](/img/structure/B14630617.png)
(1R,5S)-2-(bromomethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,5S)-2-(bromomethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene is an organic compound with a unique bicyclic structure. This compound is characterized by a bromomethyl group attached to a bicyclo[3.1.1]hept-2-ene skeleton, which also features two methyl groups at the 6th position. The stereochemistry of the compound is defined by the (1R,5S) configuration, indicating the specific spatial arrangement of the atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S)-2-(bromomethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene typically involves the bromination of a suitable precursor. One common method is the bromination of 6,6-dimethylbicyclo[3.1.1]hept-2-ene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride at elevated temperatures to facilitate the formation of the bromomethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of safer and more environmentally friendly solvents and reagents is also a consideration in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
(1R,5S)-2-(bromomethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as hydroxide, alkoxide, or amine groups, leading to the formation of corresponding alcohols, ethers, or amines.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, sodium methoxide, or ammonia in solvents such as ethanol or water.
Elimination Reactions: Strong bases like potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of alcohols, ethers, or amines.
Elimination Reactions: Formation of alkenes.
Oxidation: Formation of alcohols or carboxylic acids.
Aplicaciones Científicas De Investigación
(1R,5S)-2-(bromomethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1R,5S)-2-(bromomethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center. In elimination reactions, the compound forms alkenes through the removal of a proton and the bromine atom. The molecular targets and pathways involved would vary based on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
(1R,5S)-2-(chloromethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene: Similar structure but with a chloromethyl group instead of a bromomethyl group.
(1R,5S)-2-(iodomethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene: Similar structure but with an iodomethyl group instead of a bromomethyl group.
(1R,5S)-2-(hydroxymethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene: Similar structure but with a hydroxymethyl group instead of a bromomethyl group.
Uniqueness
The uniqueness of (1R,5S)-2-(bromomethyl)-6,6-dimethylbicyclo[31
Propiedades
Número CAS |
55527-89-4 |
|---|---|
Fórmula molecular |
C10H15Br |
Peso molecular |
215.13 g/mol |
Nombre IUPAC |
(1R,5S)-2-(bromomethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene |
InChI |
InChI=1S/C10H15Br/c1-10(2)8-4-3-7(6-11)9(10)5-8/h3,8-9H,4-6H2,1-2H3/t8-,9-/m0/s1 |
Clave InChI |
SNAIDRDMHGKCAX-IUCAKERBSA-N |
SMILES isomérico |
CC1([C@H]2CC=C([C@@H]1C2)CBr)C |
SMILES canónico |
CC1(C2CC=C(C1C2)CBr)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


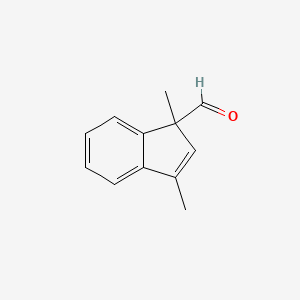
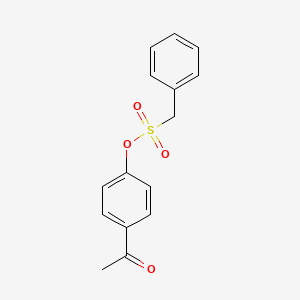
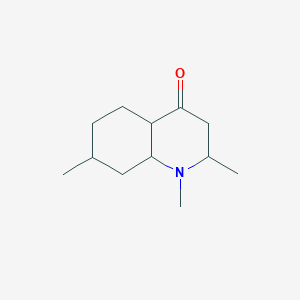

![2-Pyrrolidinone, 1-[(4-methyl-3-pyridinyl)methyl]-](/img/structure/B14630552.png)
![2-{[3-(3,4-Dihydroxyphenyl)acryloyl]amino}benzoic acid](/img/structure/B14630556.png)
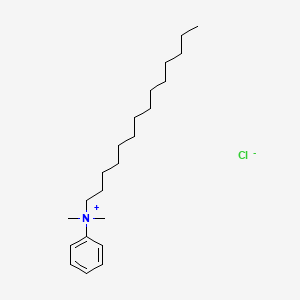
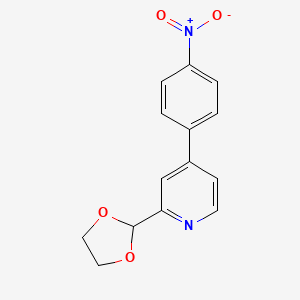
![3-[4-[(3-Aminoisoindol-1-ylidene)amino]phenyl]iminoisoindol-1-amine](/img/structure/B14630570.png)
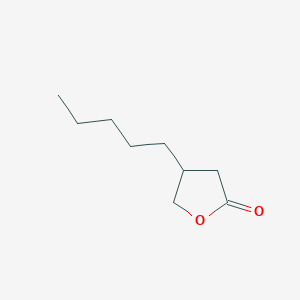
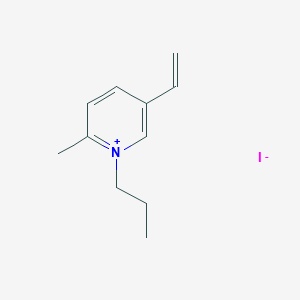
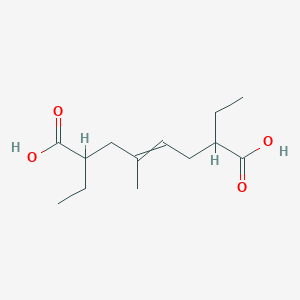

![2-[1-(Propan-2-yl)-1H-indol-3-yl]ethan-1-ol](/img/structure/B14630621.png)
